![molecular formula C7H12F3NO3 B6633836 1-(3,3,3-Trifluoro-2-hydroxypropyl)pyrrolidine-3,4-diol](/img/structure/B6633836.png)
1-(3,3,3-Trifluoro-2-hydroxypropyl)pyrrolidine-3,4-diol
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Overview
Description
1-(3,3,3-Trifluoro-2-hydroxypropyl)pyrrolidine-3,4-diol, also known as TFP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFP is a chiral molecule that has a hydroxyl group and a pyrrolidine ring, making it an important building block for the synthesis of various compounds.
Mechanism of Action
The mechanism of action of 1-(3,3,3-Trifluoro-2-hydroxypropyl)pyrrolidine-3,4-diol is not fully understood, but it is believed to act as a chiral auxiliary in asymmetric synthesis and as a ligand in catalysis. 1-(3,3,3-Trifluoro-2-hydroxypropyl)pyrrolidine-3,4-diol has also been shown to have antiviral and anticancer properties, although the exact mechanism of action is still being studied.
Biochemical and Physiological Effects:
1-(3,3,3-Trifluoro-2-hydroxypropyl)pyrrolidine-3,4-diol has been shown to have various biochemical and physiological effects, including antiviral and anticancer properties. 1-(3,3,3-Trifluoro-2-hydroxypropyl)pyrrolidine-3,4-diol has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(3,3,3-Trifluoro-2-hydroxypropyl)pyrrolidine-3,4-diol is its chiral nature, which makes it an important building block for the synthesis of various compounds. 1-(3,3,3-Trifluoro-2-hydroxypropyl)pyrrolidine-3,4-diol also has antiviral and anticancer properties, making it a potential therapeutic agent for various diseases. However, one of the limitations of 1-(3,3,3-Trifluoro-2-hydroxypropyl)pyrrolidine-3,4-diol is its toxicity, which can limit its use in certain applications.
Future Directions
There are many potential future directions for the use of 1-(3,3,3-Trifluoro-2-hydroxypropyl)pyrrolidine-3,4-diol in scientific research. One potential direction is the development of 1-(3,3,3-Trifluoro-2-hydroxypropyl)pyrrolidine-3,4-diol-based therapeutics for various diseases, including cancer and viral infections. Another potential direction is the use of 1-(3,3,3-Trifluoro-2-hydroxypropyl)pyrrolidine-3,4-diol as a chiral auxiliary in asymmetric synthesis, which could lead to the development of new drugs and materials. Additionally, further research is needed to fully understand the mechanism of action of 1-(3,3,3-Trifluoro-2-hydroxypropyl)pyrrolidine-3,4-diol and its potential applications in various fields.
Synthesis Methods
1-(3,3,3-Trifluoro-2-hydroxypropyl)pyrrolidine-3,4-diol can be synthesized through a multistep process that involves the reaction of 2,3,3-trifluoropropene with hydroxylamine-O-sulfonic acid to produce 3,3,3-trifluoro-2-hydroxypropyl hydroxylamine. The hydroxylamine is then reacted with diethyl malonate to produce 1-(3,3,3-trifluoro-2-hydroxypropyl)pyrrolidine-3,4-diol.
Scientific Research Applications
1-(3,3,3-Trifluoro-2-hydroxypropyl)pyrrolidine-3,4-diol has been used in various scientific research applications, including as a chiral auxiliary in asymmetric synthesis, as a ligand in catalysis, and as a building block for the synthesis of various compounds. 1-(3,3,3-Trifluoro-2-hydroxypropyl)pyrrolidine-3,4-diol has also been used in the synthesis of antiviral and anticancer agents.
properties
IUPAC Name |
1-(3,3,3-trifluoro-2-hydroxypropyl)pyrrolidine-3,4-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO3/c8-7(9,10)6(14)3-11-1-4(12)5(13)2-11/h4-6,12-14H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKKAIGZDLJUKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC(C(F)(F)F)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,3,3-Trifluoro-2-hydroxypropyl)pyrrolidine-3,4-diol |
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